Fenitrooxon vs Fenitrothion toxicity comparison
Fenitrooxon vs Fenitrothion toxicity comparison
An In-Depth Technical Guide to the Comparative Toxicity of Fenitrothion and its Active Metabolite, Fenitrooxon
Executive Summary
This technical guide provides a detailed comparative analysis of the organophosphate insecticide fenitrothion and its oxygen analog metabolite, fenitrooxon. Fenitrothion itself is a relatively weak inhibitor of acetylcholinesterase (AChE), the primary target for organophosphate toxicity. Its toxicity in vivo is almost entirely dependent on metabolic bioactivation to fenitrooxon. This conversion, primarily mediated by cytochrome P450 enzymes in the liver, replaces the thion (P=S) group with an oxon (P=O) group. The resulting fenitrooxon is a highly potent inhibitor of AChE. This guide elucidates the chemical, mechanistic, and toxicological differences that underpin this pro-drug to active toxicant relationship, providing quantitative data, mechanistic diagrams, and standardized experimental protocols for assessment. Understanding this metabolic transformation is critical for accurate risk assessment, the development of potential antidotes, and the study of organophosphate toxicology.
Introduction to Fenitrothion: A Second-Generation Organophosphate
Fenitrothion (O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate) is a broad-spectrum organophosphate (OP) insecticide introduced in 1959.[1] It was developed as a less toxic alternative to highly hazardous compounds like parathion, offering a wider safety margin for mammals while maintaining high efficacy against a wide range of chewing, sucking, and boring insect pests.[1] Like all organophosphates, its primary mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[2] However, the fenitrothion molecule itself is not the ultimate toxicant; it is a pro-pesticide that requires metabolic activation to exert its primary toxic effect.[3]
The Principle of Metabolic Bioactivation: From Thion to Oxon
The defining difference in the toxicity of fenitrothion and fenitrooxon lies in the principle of metabolic bioactivation. Fenitrothion is a phosphorothionate, containing a phosphorus-sulfur double bond (P=S). Phosphorothionates are generally poor inhibitors of AChE. The sulfur atom is less electronegative than oxygen, resulting in a less electrophilic phosphorus atom, which is the reactive center for AChE binding.
In vivo, fenitrothion undergoes oxidative desulfuration, a Phase I metabolic reaction predominantly catalyzed by hepatic cytochrome P450 (CYP450) monooxygenases.[4] This process replaces the sulfur atom with an oxygen atom, converting fenitrothion into its oxygen analog, fenitrooxon (P=O).[4] The P=O bond is highly polarized, making the phosphorus atom significantly more electrophilic and a prime target for nucleophilic attack by the serine hydroxyl group in the active site of AChE. This metabolic conversion is the pivotal event that transforms a relatively benign molecule into a potent neurotoxin.
Comparative Physicochemical Properties
The structural change from a P=S to a P=O bond, while seemingly minor, alters the physicochemical properties of the molecule, influencing its environmental fate and biological interactions.
| Property | Fenitrothion | Fenitrooxon | Source(s) |
| CAS Number | 122-14-5 | 2255-17-6 | [5][6] |
| Molecular Formula | C₉H₁₂NO₅PS | C₉H₁₂NO₆P | [1][5] |
| Molecular Weight | 277.23 g/mol | 261.17 g/mol | [1][5] |
| Appearance | Yellow-brown liquid | Colorless to pale yellow liquid | [5][6] |
| Water Solubility (20-30°C) | 14-38 mg/L | More polar; higher water solubility expected | [3][4] |
| log P (Octanol/Water) | ~3.3 | ~1.7 (Computed) | [1][5][7] |
Rationale: The replacement of the sulfur atom with a more electronegative oxygen atom increases the polarity of the fenitrooxon molecule. This is reflected in the significantly lower octanol/water partition coefficient (log P), indicating that fenitrooxon is less lipophilic and more water-soluble than its parent compound, fenitrothion.
Mechanism of Action: Potent Acetylcholinesterase Inhibition by Fenitrooxon
The primary toxicological endpoint for both compounds is the inhibition of AChE, which leads to an accumulation of the neurotransmitter acetylcholine in synaptic clefts, causing a state of cholinergic crisis characterized by overstimulation of muscarinic and nicotinic receptors.[8]
The Role of Acetylcholinesterase (AChE)
AChE terminates nerve impulses in the cholinergic nervous system by rapidly hydrolyzing acetylcholine into choline and acetic acid. The enzyme's active site contains a catalytic triad, with a critical serine residue that performs a nucleophilic attack on the acetyl group of acetylcholine.[9]
The Irreversible Phosphorylation of AChE by Fenitrooxon
Fenitrooxon acts as a potent irreversible inhibitor of AChE.[6] The highly electrophilic phosphorus atom of fenitrooxon is readily attacked by the nucleophilic serine residue in the AChE active site. This results in the formation of a stable, covalent phosphoserine bond, effectively phosphorylating the enzyme. The departure of the 3-methyl-4-nitrophenol group completes the reaction. This phosphorylated enzyme is extremely stable and resistant to hydrolysis, rendering it non-functional. The enzyme can undergo a process called "aging," where an alkyl group is lost, making the phosphorylation truly irreversible and preventing reactivation even with medical intervention.
Why Fenitrothion is a Poor Inhibitor
In contrast, the phosphorus atom in fenitrothion is not sufficiently electrophilic to be an effective substrate for the AChE active site serine. Consequently, fenitrothion is a very weak inhibitor and does not significantly contribute to the observed toxicity following exposure.
Figure 2: Metabolic pathway of Fenitrothion.
Comparative Toxicity Analysis: A Quantitative View
The difference in the intrinsic inhibitory potency of the two compounds is stark and is best illustrated by comparing their in vitro and in vivo toxicity data.
In Vitro Potency: Acetylcholinesterase Inhibition (IC₅₀)
The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. This in vitro measure is a direct reflection of a compound's intrinsic potency at the target site.
| Compound | Target | Species | IC₅₀ Value | Potency Comparison | Source |
| Fenitrothion | AChE | Human | > 500 µM | Weak Inhibitor | [5] |
| Fenitrooxon | AChE | Human | 0.84 µM | Potent Inhibitor | [5] |
| Fenitrooxon | AChE | Rat | 0.95 µM | Potent Inhibitor | [5] |
Causality Insight: The data clearly demonstrates that fenitrooxon is several orders of magnitude more potent as an AChE inhibitor than fenitrothion. This biochemical evidence is the cornerstone of the toxicity comparison, directly explaining why metabolic activation is a prerequisite for fenitrothion's neurotoxicity.
In Vivo Acute Toxicity (LD₅₀)
| Compound | Species | Route | LD₅₀ (mg/kg body weight) | Toxicity Class | Source(s) |
| Fenitrothion | Rat | Oral | 250 - 800 | Moderately Toxic | [3] |
| Fenitrothion | Mouse | Oral | 715 - 870 | Moderately Toxic | [3] |
| Fenitrothion | Rat | Dermal | > 890 | Low Toxicity | [3] |
| Fenitrooxon | Rat | Oral | Data not readily available (Expected to be significantly lower than Fenitrothion) | Expected to be Highly Toxic | - |
Experimental Protocols for Toxicity Assessment
To ensure trustworthy and reproducible data, standardized protocols are essential. The following sections outline validated methodologies for assessing the key toxicological parameters discussed.
Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is the gold standard for measuring AChE activity and its inhibition.
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻), which is measured colorimetrically at 412 nm. The rate of color formation is directly proportional to AChE activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Prepare a stock solution of AChE (e.g., from electric eel or human erythrocytes) in the phosphate buffer to a final concentration of 1 U/mL.
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Prepare a 14 mM stock solution of the substrate, acetylthiocholine iodide (ATChI), in deionized water.
-
Prepare serial dilutions of the test inhibitors (Fenitrothion, Fenitrooxon) in a suitable solvent (e.g., ethanol or DMSO) and then dilute further in phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
140 µL of 0.1 M phosphate buffer (pH 8.0).
-
10 µL of the test inhibitor solution (or solvent for control wells).
-
10 µL of the AChE enzyme solution (1 U/mL).
-
-
Incubate the plate for 10-15 minutes at 25°C to allow the inhibitor to interact with the enzyme.
-
Add 10 µL of 10 mM DTNB to each well.
-
Initiate the reaction by adding 10 µL of 14 mM ATChI to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometric plate reader.
-
Measure the change in absorbance at 412 nm over time (kinetic mode) for 5-10 minutes. The rate of reaction (V = ΔAbs/min) is calculated.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Self-Validation System: The protocol includes positive controls (no inhibitor) to establish baseline enzyme activity and solvent controls to ensure the vehicle does not affect the reaction. A known potent inhibitor can be used as a reference compound to validate assay performance.
Workflow: In Vivo Acute Oral Toxicity Study (OECD Guideline 423)
This workflow follows the Acute Toxic Class Method, which minimizes animal use while allowing for hazard classification.
Objective: To determine a substance's toxicity class and approximate LD₅₀ after a single oral dose.
Principle: A stepwise procedure using a small number of animals (3 per step) of a single sex (typically female). The outcome of each step (mortality or survival) determines the dose for the next step.
Figure 3: Simplified workflow for an acute oral toxicity study (OECD 423).
Conclusion: A Synthesis of Comparative Toxicity
The toxicological comparison between fenitrothion and fenitrooxon is a classic example of metabolic bioactivation.
-
Fenitrothion is a Pro-Pesticide: It possesses low intrinsic toxicity due to its phosphorothionate (P=S) structure, which is a poor inhibitor of acetylcholinesterase.
-
Fenitrooxon is the Active Toxicant: It is formed in the liver via CYP450-mediated oxidative desulfuration. Its oxygen analog (P=O) structure makes it a highly potent, irreversible inhibitor of acetylcholinesterase.
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Toxicity is Governed by Metabolic Balance: The net toxicity of a fenitrothion exposure is determined by the dynamic interplay between the rate of its activation to fenitrooxon and the rate of detoxification of both molecules by enzymes like PON1 and GSTs.
For researchers and drug development professionals, this distinction is paramount. In vitro screening against fenitrothion alone will yield misleadingly low toxicity results. Any valid assessment of hazard or the development of therapeutic interventions must focus on the potent effects of fenitrooxon and consider the metabolic processes that produce it.
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